molecular formula C10H12O B7809626 3-Ethyl-4-methylbenzaldehyde

3-Ethyl-4-methylbenzaldehyde

Cat. No.: B7809626
M. Wt: 148.20 g/mol
InChI Key: FDBRMGCJCBRKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylbenzaldehyde can be synthesized through several methods, including the Friedel-Crafts acylation of ethylbenzene followed by oxidation. Another common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted reactions to enhance yield and reduce reaction times. This method is efficient and selective, producing the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the manufacture of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison: 3-Ethyl-4-methylbenzaldehyde is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to 4-Methylbenzaldehyde, it has an additional ethyl group, which can affect its boiling point and solubility. Similarly, the presence of a methyl group differentiates it from 3-Ethylbenzaldehyde, impacting its chemical behavior and applications .

Properties

IUPAC Name

3-ethyl-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRMGCJCBRKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593225
Record name 3-Ethyl-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461425-87-6
Record name 3-Ethyl-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.